butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-ethoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the quinoxaline core. The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted quinoxaline derivatives .
Scientific Research Applications
Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-amino-3-(2-ethoxyphenyl)-quinoxaline
- 2-amino-3-(2-methoxyphenyl)-quinoxaline
- 2-amino-3-(2-propoxyphenyl)-quinoxaline .
Uniqueness
Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(2-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O3/c1-3-5-14-30-23(28)19-20-22(26-16-11-7-6-10-15(16)25-20)27(21(19)24)17-12-8-9-13-18(17)29-4-2/h6-13H,3-5,14,24H2,1-2H3 |
InChI Key |
PDHGFJLWYKFSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OCC)N |
Origin of Product |
United States |
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